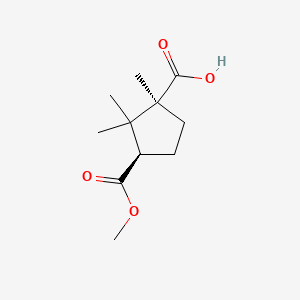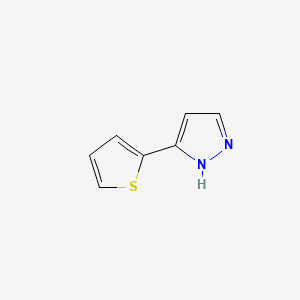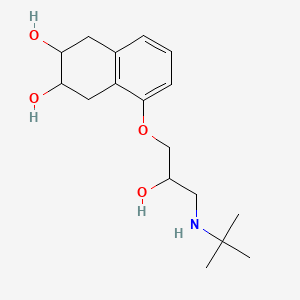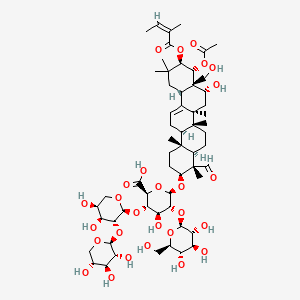![molecular formula C43H72Cl2P2RuS B3421551 Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride CAS No. 219770-99-7](/img/structure/B3421551.png)
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride
Overview
Description
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride is a coordination complex featuring ruthenium as the central metal atom. This compound is notable for its potential applications in various fields, including catalysis and materials science. The presence of tricyclohexylphosphine ligands and a phenylthio group adds to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step process starting with ruthenium chloride (RuCl3) as the precursor.
Tricyclohexylphosphine (PCy3) is used as a ligand, and phenylthio groups are introduced through appropriate thiolation reactions.
The reaction typically involves heating the mixture under an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods:
Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and purity.
Specialized reactors and controlled environments are necessary to handle the reactive intermediates and final product safely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming higher oxidation state ruthenium complexes.
Reduction: Reduction reactions can reduce the ruthenium center, leading to different coordination environments.
Substitution: Ligand substitution reactions are possible, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like hydrogen peroxide (H2O2) or molecular oxygen (O2).
Reduction reactions might employ reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2).
Substitution reactions often require the presence of excess ligands and solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Major Products Formed:
Oxidation can yield ruthenium(III) or ruthenium(IV) complexes.
Reduction can produce ruthenium(I) or ruthenium(0) species.
Substitution reactions can lead to a variety of ruthenium complexes with different ligands.
Chemistry:
The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and olefin metathesis.
Its unique ligand environment allows for selective and efficient catalysis.
Biology:
Medicine:
Investigated for its potential use in anticancer therapy, exploiting its ability to interact with biological molecules and induce cytotoxic effects.
Industry:
Utilized in materials science for the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride exerts its effects depends on the specific application. In catalysis, the compound may facilitate reactions through the formation of intermediate complexes, where the ruthenium center activates substrates. The phenylthio group can influence the electronic properties of the complex, enhancing its reactivity.
Molecular Targets and Pathways:
In biological systems, the compound may target specific enzymes or proteins, interfering with their normal function.
In anticancer applications, the compound could interact with DNA or other cellular components, leading to cell death.
Comparison with Similar Compounds
Bis(tricyclohexylphosphine)palladium(0): Another coordination complex with similar ligands but a different central metal atom.
Bis(tricyclohexylphosphine)nickel(II) chloride: Similar ligand environment but with nickel as the central metal.
Uniqueness:
The presence of the phenylthio group in Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride distinguishes it from other ruthenium complexes, potentially altering its reactivity and applications.
This compound's unique combination of ligands and metal center makes it a valuable tool in various scientific and industrial applications. Its versatility and potential for innovation continue to drive research and development in multiple fields.
Properties
IUPAC Name |
dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C7H6S.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWHYAPPVOEOMP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)SC=[Ru](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72Cl2P2RuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017385 | |
| Record name | Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219770-99-7 | |
| Record name | Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tricyclohexyl phosphine)[(phenylthio) methylene]ruthenium (II) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




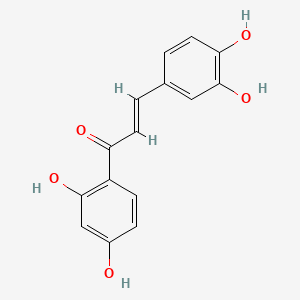
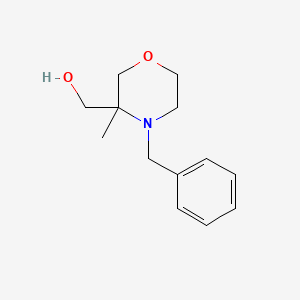
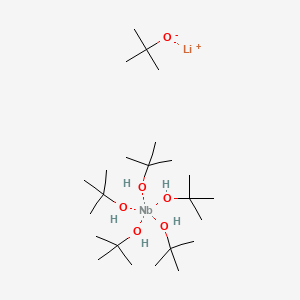


![2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3421526.png)
